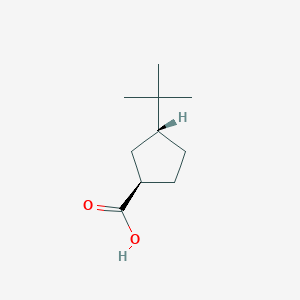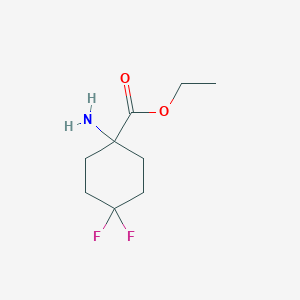
Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate typically involves multiple steps:
Amination: The amino group can be introduced via nucleophilic substitution, where a suitable amine reacts with a precursor compound, such as a halogenated cyclohexane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the amino group
Applications De Recherche Scientifique
Chemistry
In chemistry, Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its fluorinated structure can also be useful in the development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-amino-4-fluorocyclohexane-1-carboxylate
- Ethyl 1-amino-4,4-dichlorocyclohexane-1-carboxylate
- Ethyl 1-amino-4,4-dibromocyclohexane-1-carboxylate
Uniqueness
Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclohexane ring. This fluorination can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and metabolic stability compared to its non-fluorinated or mono-fluorinated analogs. These properties make it particularly valuable in the design of pharmaceuticals and other high-performance materials.
Propriétés
Formule moléculaire |
C9H15F2NO2 |
|---|---|
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-7(13)8(12)3-5-9(10,11)6-4-8/h2-6,12H2,1H3 |
Clé InChI |
BDLHYYKWQNFLHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(CC1)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


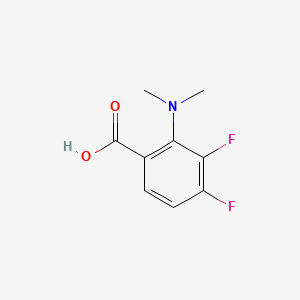
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

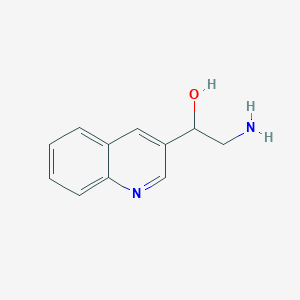
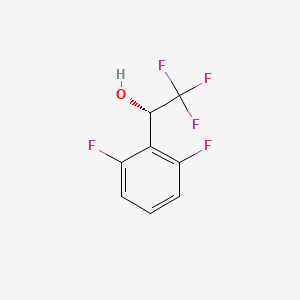


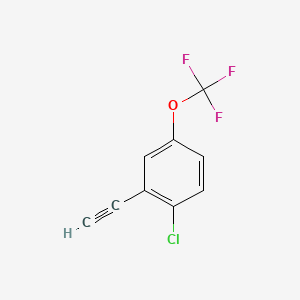


![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)


